molecular formula C8H15N3 B1438121 3-(pentan-2-yl)-1H-pyrazol-5-amine CAS No. 1186843-92-4

3-(pentan-2-yl)-1H-pyrazol-5-amine

Cat. No. B1438121
M. Wt: 153.22 g/mol
InChI Key: VHPXWHJICJFTKE-UHFFFAOYSA-N
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Description

“3-(pentan-2-yl)-1H-pyrazol-5-amine” is a chemical compound that consists of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted at the 3rd position by a pentan-2-yl group and at the 5th position by an amine group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted with a pentan-2-yl group and an amine group. The pentan-2-yl group is a five-carbon alkyl group with a branching point at the second carbon .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the pyrazole ring, the pentan-2-yl group, and the amine group. The amine group might undergo reactions typical for amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the pyrazole ring, the pentan-2-yl group, and the amine group. For example, the presence of the amine group might increase the compound’s polarity .

Scientific Research Applications

Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

A novel protocol involving the fusion method between 5-amino-1H-pyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione under solvent-free conditions has been developed. This method yields 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids with good to excellent yields and short reaction times, proceeding in a regiospecific fashion. This process demonstrates the versatility of pyrazole derivatives in the synthesis of heterocyclic compounds with potential for further functionalization (Quiroga et al., 2007).

Antioxidant Agents from Fused Pyrazole Derivatives

Derivatives of 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine have been synthesized and evaluated as antioxidant agents. Some new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, synthesized using these derivatives, exhibited better antioxidant activities compared to other series, highlighting the potential of these compounds in medicinal chemistry (El‐Mekabaty et al., 2016).

Functionalized Indole-Pyrazole Derivatives Synthesis

A versatile synthesis approach for 3-(1H-indol-3-yl)-1H-pyrazol-5-amine has led to the creation of novel pyrazolo[1,5-a]pyrimidines through reactions with electrophilic reagents or condensations involving triethyl orthoformate. This illustrates the compound's role as a key intermediate in generating structurally diverse molecules with potential pharmaceutical interest (El‐Mekabaty et al., 2017).

Catalytic Oxidative Activities of Tripodal Pyrazolyl Ligands

A new tripodal ligand incorporating 3,5-dimethyl-1H-pyrazol-1-ylmethyl groups has been synthesized and examined for its catalytic oxidative activities. The study demonstrates the ligand's efficiency in facilitating oxidative reactions, offering insights into the design of catalytic systems for industrial and synthetic applications (Kodadi et al., 2008).

Pyrazole Derivatives in Polymerization Catalysts

Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating the potential of these derivatives in polymer chemistry. The study shows that pyrazole-based zinc(II) carboxylate complexes can catalyze the formation of poly(cyclohexene carbonate) under mild conditions, highlighting the environmental and industrial relevance of these catalysts (Matiwane et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. Standard safety precautions should be taken when handling it, including avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be studied for use in various fields, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

5-pentan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-6(2)7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXWHJICJFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pentan-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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